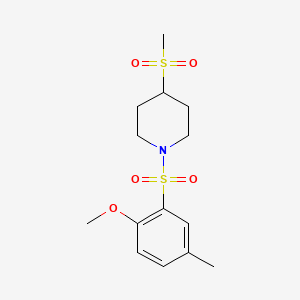

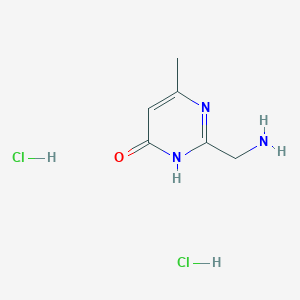

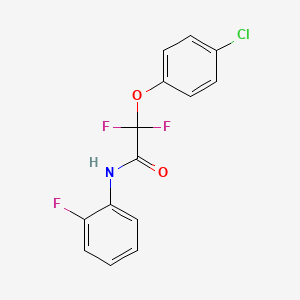

![molecular formula C10H14N4 B2681388 3-叔丁基-1H-吡唑并[3,4-b]吡啶-5-胺 CAS No. 1368167-04-7](/img/structure/B2681388.png)

3-叔丁基-1H-吡唑并[3,4-b]吡啶-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-tert-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine” is a type of aromatic heterocyclic compound . It is part of the pyrazolo[3,4-b]pyridine family, which are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of this compound involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst . This method provides the desired products with moderate to good yields . The strategy involves a sequential opening/closing cascade reaction .Molecular Structure Analysis

The molecular structure of this compound is complex and involves various functional groups . The highlight of the research is the use of α,β-unsaturated compounds in reactions with N-nucleophiles .Chemical Reactions Analysis

The reaction of this compound with other substances is facilitated by the presence of the –SO3H groups . This reaction involves a sequential opening/closing cascade .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure . For example, compound C03, a derivative of pyrazolo[3,4-b]pyridine, showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .科学研究应用

Biomedical Applications

The 1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include 3-tert-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine, have been extensively studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in over 5500 references, including 2400 patents . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Synthesis Methods

Various synthetic strategies and approaches have been developed for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . The methods are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .

Catalytic Activity

The catalytic activity of 3-tert-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine has been investigated in the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .

Molecular Docking Studies

Molecular docking studies have been used to evaluate the binding mode between 3-tert-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine and other molecules . This helps in understanding the interactions at the molecular level and can guide the design of new compounds with desired properties.

Synthesis of Pyrazoloquinolines

The reaction of 5-aminopyrazoles and the o-halogen derivatives of aromatic carboxylic acids has some importance in the synthesis of pyrazoloquinolines that are substituted at the 4-chlorine/bromine or hydroxyl position . This indicates the potential of 3-tert-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine in the synthesis of these compounds.

Drug Design

Given the biomedical applications and the ability to interact with other molecules, 3-tert-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine and its derivatives can be used in drug design. The structural similarity with purine bases makes these compounds potential candidates for the development of new drugs .

未来方向

属性

IUPAC Name |

3-tert-butyl-2H-pyrazolo[3,4-b]pyridin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4/c1-10(2,3)8-7-4-6(11)5-12-9(7)14-13-8/h4-5H,11H2,1-3H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBDIRKNXDUVEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C2C=C(C=NC2=NN1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

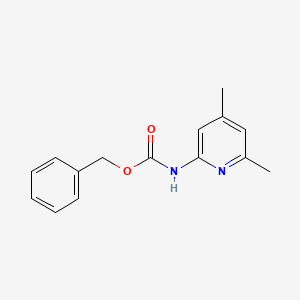

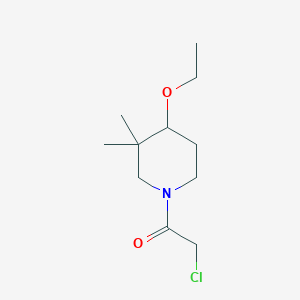

![3-[5,6-dichloro-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2681307.png)

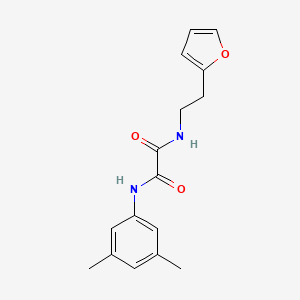

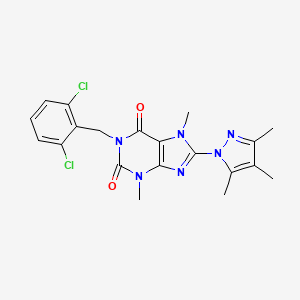

![N-(3,4-dimethoxyphenethyl)-6-(6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2681309.png)

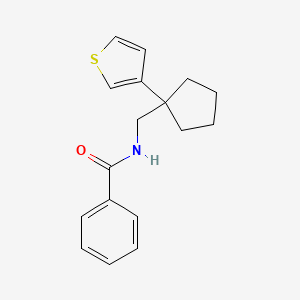

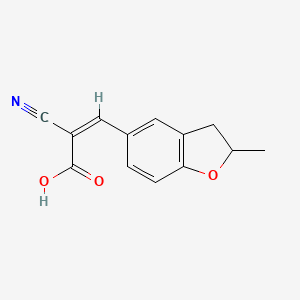

![N-(2-ethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide](/img/structure/B2681314.png)

![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2681315.png)